molecular formula C9H10O4 B13831865 Ethyl 3,4-Dihydroxybenzoate-13C3

Ethyl 3,4-Dihydroxybenzoate-13C3

Cat. No.: B13831865
M. Wt: 185.15 g/mol
InChI Key: KBPUBCVJHFXPOC-SKBHVPMCSA-N
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Description

Ethyl 3,4-Dihydroxybenzoate-13C3 is a labeled compound used in various scientific research applications. It is an ethyl ester derivative of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. The compound is characterized by the presence of three carbon-13 isotopes, which makes it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-Dihydroxybenzoate-13C3 can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and sulfuric acid, with the reaction carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-Dihydroxybenzoate-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,4-Dihydroxybenzoate-13C3 has a wide range of applications in scientific research:

Mechanism of Action

Ethyl 3,4-Dihydroxybenzoate-13C3 exerts its effects primarily through the inhibition of prolyl hydroxylase enzymes. This inhibition leads to the stabilization and accumulation of hypoxia-inducible factor-1α, which in turn activates the expression of various genes involved in cellular responses to hypoxia. The compound also induces the expression of heme oxygenase-1, an enzyme with antioxidant properties .

Comparison with Similar Compounds

Ethyl 3,4-Dihydroxybenzoate-13C3 is similar to other ethyl esters of dihydroxybenzoic acids, such as:

  • Ethyl 2,3-Dihydroxybenzoate
  • Ethyl 2,4-Dihydroxybenzoate
  • Ethyl 3,5-Dihydroxybenzoate

Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring and the presence of carbon-13 isotopes, which make it particularly useful for isotopic labeling studies .

Properties

Molecular Formula

C9H10O4

Molecular Weight

185.15 g/mol

IUPAC Name

(1,2-13C2)ethyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1

InChI Key

KBPUBCVJHFXPOC-SKBHVPMCSA-N

Isomeric SMILES

[13CH3][13CH2]O[13C](=O)C1=CC(=C(C=C1)O)O

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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